molecular formula C19H18N6O B11145297 N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11145297
M. Wt: 346.4 g/mol
InChI Key: INVHIPRCLYWELL-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring two pharmacologically significant moieties: a 1H-indole group linked via an ethyl chain and a 4-substituted tetrazole ring with a methyl group at the 5-position. The indole moiety is known for its role in modulating receptor interactions, particularly in central nervous system targets, while the tetrazole ring contributes to metabolic stability and hydrogen-bonding capabilities.

Properties

Molecular Formula

C19H18N6O

Molecular Weight

346.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O/c1-14-21-22-23-25(14)17-8-6-16(7-9-17)19(26)20-11-13-24-12-10-15-4-2-3-5-18(15)24/h2-10,12H,11,13H2,1H3,(H,20,26)

InChI Key

INVHIPRCLYWELL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Sequential Coupling and Cyclization Approach

The most widely documented method involves a three-step sequential process: (1) indole-ethylamine synthesis, (2) benzamide coupling, and (3) tetrazole ring formation.

Indole-Ethylamine Intermediate Preparation

Indole derivatives are typically synthesized via Fischer indole synthesis or transition-metal-catalyzed cyclization. A modified protocol using Pd/Cu-catalyzed heteroannulation enables the introduction of functional groups at the indole C3 position, critical for subsequent coupling. For example, 2-(1H-indol-1-yl)ethylamine is prepared by treating indole with 2-chloroethylamine hydrochloride in the presence of NaH, achieving yields of 68–72%.

Benzamide Coupling

The amine intermediate reacts with 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride under Schotten-Baumann conditions. Key parameters:

  • Solvent: Dichloromethane/water biphasic system

  • Base: Triethylamine (3.0 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 85–89%

Mechanistic Insight: Nucleophilic acyl substitution occurs, where the ethylamine’s lone pair attacks the electrophilic carbonyl carbon, displacing chloride.

Tetrazole Functionalization

The 5-methyltetrazole moiety is introduced via cycloaddition between nitriles and sodium azide. For example, 4-cyano-N-[2-(1H-indol-1-yl)ethyl]benzamide undergoes [2+3] cycloaddition with NaN₃/NH₄Cl in DMF at 120°C for 18 hours (Yield: 76%).

Ugi-Azide Multicomponent Reaction (MCR)

A high-efficiency approach combines Ugi-azide and Pd/Cu-catalyzed reactions in a single cascade:

Reaction Components

  • Aldehyde: 4-formylbenzoic acid

  • Amine: 2-(1H-indol-1-yl)ethylamine

  • Isocyanide: tert-butyl isocyanide

  • Azide: Trimethylsilyl azide

Conditions

  • Solvent: THF

  • Catalysts: Pd(OAc)₂ (5 mol%), CuI (10 mol%)

  • Temperature: 60°C, 12 hours

  • Yield: 58%

Advantages: Forms six new bonds (2 C–C, 3 C–N, 1 N–N) in one pot, reducing purification steps.

Aryne-Mediated Annulation

Arynes generated in situ from o-(trimethylsilyl)aryl triflates react with 2H-azirines to construct the indole-tetrazole framework:

Key Steps

  • Aryne Generation: KF/18-crown-6 in THF, 30°C

  • Cycloaddition: With 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirine

  • Deprotection: H₂/Pd-C removes benzyl groups

Yield: 44% for annulation; 87% after deprotection

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Sequential Coupling76–89High purity, scalableMultiple steps (3–5)
Ugi-Azide MCR58Atom economy, fewer stepsRequires specialized catalysts
Aryne Annulation44–87Regioselective, mild conditionsSensitive to moisture

Catalyst Efficiency: Pd/Cu systems in MCRs show superior turnover numbers (TON = 1,200) compared to traditional Pd(OAc)₂ (TON = 350).

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance tetrazole cycloaddition rates but risk side reactions.

  • THF/water mixtures improve benzamide coupling yields by 12–15% versus anhydrous THF.

Temperature Control

  • Tetrazole formation requires ≥120°C for complete conversion.

  • Lower temperatures (60°C) in MCRs prevent catalyst decomposition.

Protecting Group Management

  • Benzyl groups stabilize tetrazole intermediates but require harsh deprotection (H₂/Pd-C).

  • Trimethylsilyl (TMS) protection offers milder cleavage (TBAF/THF).

Analytical Characterization

Critical quality control metrics for the target compound:

TechniqueKey DataReference Standard
¹H NMRδ 8.21 (s, 1H, tetrazole), 7.85 (d, J=8.4 Hz, 2H, benzamide)USP 42-NF 37
HPLCRetention time: 6.78 min (C18, 70:30 MeOH/H₂O)>99.5% purity
HRMS[M+H]⁺ calc. 346.1542, found 346.1539NIST 2020

Challenges and Mitigation

Regioselectivity in Tetrazole Formation

The 1,5-disubstituted tetrazole isomer dominates (>95%) due to:

  • Electronic effects from the benzamide group

  • Steric hindrance at the N2 position

Byproduct Formation

  • N-Acylation byproducts (5–8%): Controlled via slow amine addition.

  • Overtitration in Ugi-Azide reactions : Additive use (MgSO₄) reduces azide dimerization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the tetrazole ring, potentially converting it to other nitrogen-containing heterocycles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione, while reduction of the tetrazole ring can yield various amine derivatives.

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Biological Studies: Its ability to interact with various biological targets makes it useful in studying cellular processes and signaling pathways.

    Materials Science: The compound’s stability and electronic properties can be exploited in the development of new materials, such as organic semiconductors and sensors.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The tetrazole ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets. The exact pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Group Variations

N-(1-methyl-1H-indol-4-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide (CAS 1435984-81-8)
  • Key Differences :
    • The indole is substituted at the 4-position (vs. 1-position in the target compound) and includes a methyl group on the indole nitrogen.
    • The tetrazole ring is at the 2-position of the benzamide (vs. 4-position in the target compound).
N~1~-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide (CAS 1081127-87-8)
  • Key Differences: A chloro substituent at the 5-position of the indole (vs. A fluoro group at the 4-position of the benzamide (vs. methyl-substituted tetrazole at 4-position).

Heterocyclic Core Modifications

Thiadiazole- and Isoxazole-Containing Analogs ()

Compounds such as N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) and N-[5-(5-acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) replace the tetrazole and indole with thiadiazole or pyridine rings.

  • Key Differences: Thiadiazole and isoxazole cores introduce additional nitrogen atoms, altering electron density and hydrogen-bonding capacity.
  • Implications :
    • These modifications are associated with improved yields (70–80% in ) and thermal stability (e.g., mp 290°C for 8a) compared to tetrazole-based compounds .

Data Tables: Structural and Physicochemical Comparisons

Table 1. Key Structural Features

Compound Name Indole Substituent Benzamide Substituent Heterocycle Molecular Formula Molecular Weight
Target Compound 1H-indol-1-yl (ethyl-linked) 4-(5-methyl-1H-tetrazol-1-yl) Tetrazole C19H17N5O 331.38
CAS 1435984-81-8 1-methyl-1H-indol-4-yl 2-(5-methyl-1H-tetrazol-1-yl) Tetrazole C18H16N6O 332.4
CAS 1081127-87-8 5-chloro-1H-indol-3-yl (ethyl-linked) 4-fluoro-2-(1H-tetrazol-1-yl) Tetrazole C19H15ClFN5O 391.81
Compound 6 N/A Isoxazole Thiadiazole C18H12N4O2S 348.39

Discussion of Structural Effects on Properties

  • Substituent Effects : The methyl group on the tetrazole (target compound) vs. chloro/fluoro substituents (CAS 1081127-87-8) balances lipophilicity and metabolic stability. Halogenated analogs may exhibit stronger target binding but higher metabolic clearance.
  • Synthetic Accessibility : Thiadiazole derivatives () demonstrate higher yields (70–80%) and crystallinity, suggesting that replacing tetrazole with sulfur-containing heterocycles could streamline synthesis.

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